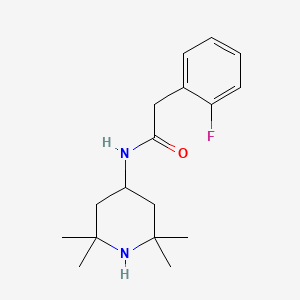
N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide, also known as MPQ, is a chemical compound that has been studied for its potential use in scientific research. MPQ is a quinoline derivative that has shown promise in various applications, including as a fluorescent probe for cellular imaging and as a modulator of protein-protein interactions.
作用機序
The mechanism of action of N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide is not fully understood, but it is thought to involve the binding of the compound to specific protein targets. For example, in the case of its use as a fluorescent probe for amyloid fibrils, N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide is thought to bind to the beta-sheet structure of the fibrils, resulting in fluorescence emission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide are still being studied. However, early research suggests that the compound may have a range of effects on cellular signaling pathways and protein-protein interactions. For example, N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide has been shown to inhibit the phosphorylation of STAT3, which is involved in the regulation of cell growth and survival.
実験室実験の利点と制限
One advantage of using N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide in lab experiments is its high selectivity for specific protein targets. This can make it a useful tool for studying the role of specific proteins in cellular signaling pathways and disease processes.
However, there are also limitations to using N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide in lab experiments. For example, the compound may have off-target effects that could complicate data interpretation. In addition, the synthesis of N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide can be challenging and time-consuming, which may limit its availability for certain experiments.
将来の方向性
There are several potential future directions for research on N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide. One area of interest is the development of improved synthesis methods for the compound, which could increase its availability for research purposes.
In addition, further research is needed to fully understand the mechanism of action of N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide and its effects on cellular signaling pathways and protein-protein interactions. This could lead to the development of new therapies for diseases such as cancer and neurodegenerative disorders.
Finally, there is potential for the development of new fluorescent probes based on the structure of N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide. These probes could be used to visualize other protein targets in living cells, opening up new avenues for research in cellular biology and disease mechanisms.
合成法
The synthesis of N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide involves the reaction of 2-bromo-N-(1-methylpyrazol-4-yl)quinoline-4-carboxamide with isopropylmagnesium chloride in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide in high yield and purity.
科学的研究の応用
N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide has been studied for its potential use in various scientific research applications. One notable application is as a fluorescent probe for cellular imaging. N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide has been shown to selectively bind to amyloid fibrils, which are associated with various neurodegenerative diseases, and can be used to visualize these structures in living cells.
In addition, N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide has been studied as a modulator of protein-protein interactions. Specifically, N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide has been shown to inhibit the interaction between the transcription factor STAT3 and its binding partner, which has implications for the treatment of cancer and other diseases.
特性
IUPAC Name |
N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11(2)16-8-14(13-6-4-5-7-15(13)20-16)17(22)19-12-9-18-21(3)10-12/h4-11H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILKFQQZGORSEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

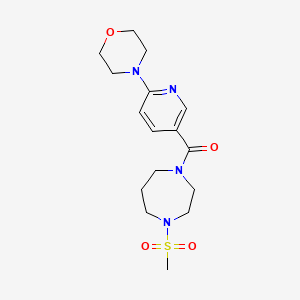
![3-(Benzimidazol-1-yl)-1-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7538777.png)
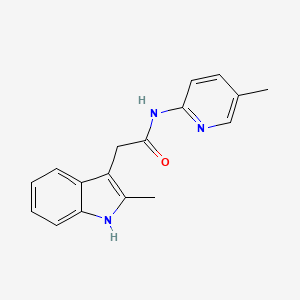
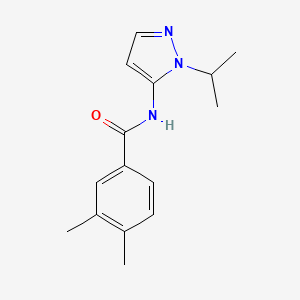
![5-[(5-Fluoroquinolin-8-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7538799.png)
![5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline](/img/structure/B7538813.png)
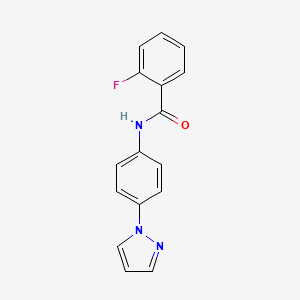
![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B7538837.png)


![2,5-dichloro-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]benzamide](/img/structure/B7538861.png)


